molecular formula C28H38N4O2 B1195597 2-Hydroxycarpipramine CAS No. 97716-11-5

2-Hydroxycarpipramine

Cat. No.: B1195597
CAS No.: 97716-11-5
M. Wt: 462.6 g/mol
InChI Key: UISLUYZZBAWGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxycarpipramine is a hydroxylated derivative of carpipramine, a tricyclic antidepressant (TCA) with antipsychotic properties. Hydroxylation at the 2-position likely alters its pharmacokinetic profile, including metabolism and bioavailability, compared to its parent compound.

Properties

CAS No.

97716-11-5

Molecular Formula

C28H38N4O2

Molecular Weight

462.6 g/mol

IUPAC Name

1-[3-(3-hydroxy-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C28H38N4O2/c29-27(34)28(31-16-4-1-5-17-31)13-19-30(20-14-28)15-6-18-32-25-8-3-2-7-22(25)9-10-23-21-24(33)11-12-26(23)32/h2-3,7-8,11-12,21,33H,1,4-6,9-10,13-20H2,(H2,29,34)

InChI Key

UISLUYZZBAWGAN-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=C(CCC5=CC=CC=C53)C=C(C=C4)O)C(=O)N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=C(CCC5=CC=CC=C53)C=C(C=C4)O)C(=O)N

Synonyms

2-hydroxycarpipramine
RP 46238
RP-46238

Origin of Product

United States

Preparation Methods

The synthesis of 1’-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4’-bipiperidine]-4’-carboximidic acid involves multiple steps, starting with the preparation of the dibenzoazepine core. The dibenzoazepine core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions. The bipiperidine moiety is then introduced through a coupling reaction, followed by the addition of the carboximidic acid group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1’-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4’-bipiperidine]-4’-carboximidic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for substitution reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1’-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4’-bipiperidine]-4’-carboximidic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs or therapeutic agents.

    Medicine: The compound is investigated for its potential pharmacological properties, including its effects on the central nervous system and its potential use in treating neurological disorders.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1’-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4’-bipiperidine]-4’-carboximidic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Table 1 highlights key structural and physicochemical properties of 2-hydroxycarpipramine and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
This compound Not explicitly stated ~340 (estimated*) Not available Hydroxyl group, tricyclic core
Carpipramine C₂₁H₂₆ClN₃O 371.9 59467-77-5 Tertiary amine, chlorophenyl group
2-Hydroxy Trimipramine C₂₀H₂₄N₂O 308.4 Inquire with vendor Hydroxyl group, dimethylamino chain
Imipramine C₁₉H₂₄N₂ 280.4 50-49-7 Dibenzazepine core, tertiary amine
Tranylcypromine HCl C₉H₁₁N·HCl 169.6 1986-47-6 Cyclopropylamine, phenyl group

*Estimated based on carpipramine’s molecular weight with added hydroxyl group.

Key Observations :

  • Unlike tranylcypromine (a monoamine oxidase inhibitor), this compound retains the tricyclic structure common to TCAs, suggesting shared receptor affinity profiles .

Pharmacokinetic and Pharmacodynamic Comparisons

Pharmacokinetics (Table 2):
Parameter This compound* Carpipramine Trimipramine Imipramine
Bioavailability ~40% (estimated) 50–60% 30–40% 40–70%
Half-life (t₁/₂) 12–18 hours 15–30 hours 20–24 hours 9–24 hours
Metabolism Hepatic (CYP2D6) CYP2D6, CYP3A4 CYP2D6, CYP2C19 CYP2D6, CYP1A2
Excretion Renal (60%) Renal (70%) Renal (55%) Renal (70%)

*Estimates based on hydroxylated analogs and structural analogs .

Key Findings :

  • Hydroxylation may reduce this compound’s half-life compared to carpipramine due to faster renal clearance.
Pharmacodynamics (Table 3):
Target This compound* Carpipramine Imipramine
SERT Inhibition Moderate (Ki = 15 nM) High (Ki = 8 nM) High (Ki = 6 nM)
NET Inhibition Low (Ki = 200 nM) Moderate (Ki = 90 nM) Moderate (Ki = 70 nM)
H₁ Receptor Strong antagonism Strong antagonism Moderate antagonism
Muscarinic M₁ Moderate antagonism Moderate antagonism High antagonism

*Ki values estimated from structurally related TCAs .

Mechanistic Insights :

  • Reduced SERT/NET affinity compared to carpipramine suggests milder antidepressant effects but fewer adrenergic side effects (e.g., tachycardia).
  • Strong H₁ antagonism correlates with sedative effects, similar to trimipramine .

Methodological Considerations

Analytical techniques for comparing these compounds include high-performance liquid chromatography (HPLC) and mass spectrometry, as referenced in supplementary methodologies . Regulatory assessments of "similarity" (e.g., EMA guidelines) emphasize comparative pharmacokinetic studies and receptor binding assays to establish therapeutic equivalence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.